molecular formula C16H14F3NO3S B14560047 N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide CAS No. 62261-70-5

N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14560047
CAS No.: 62261-70-5
M. Wt: 357.3 g/mol
InChI Key: SBVSPWMHUYXHMB-UHFFFAOYSA-N
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Description

N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide is a chemical compound with the molecular formula C16H14F3NO3S . It is known for its unique structure, which includes a trifluoromethanesulfonamide group attached to a dimethylbenzoyl-substituted phenyl ring. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2,3-dimethylbenzoyl chloride with 3-aminophenyl-1,1,1-trifluoromethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonamide group is known to enhance the compound’s binding affinity to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and protein interactions .

Comparison with Similar Compounds

N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethanesulfonamide group, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

62261-70-5

Molecular Formula

C16H14F3NO3S

Molecular Weight

357.3 g/mol

IUPAC Name

N-[3-(2,3-dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C16H14F3NO3S/c1-10-5-3-8-14(11(10)2)15(21)12-6-4-7-13(9-12)20-24(22,23)16(17,18)19/h3-9,20H,1-2H3

InChI Key

SBVSPWMHUYXHMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F)C

Origin of Product

United States

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